molecular formula C13H11Cl B1587373 3-Chloro-2-methylbiphenyl CAS No. 20261-24-9

3-Chloro-2-methylbiphenyl

Cat. No. B1587373
CAS RN: 20261-24-9
M. Wt: 202.68 g/mol
InChI Key: JNXJARJANRFDKX-UHFFFAOYSA-N
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Description

3-Chloro-2-methylbiphenyl is a chemical compound with the molecular formula C13H11Cl and a molecular weight of 202.68 . It is an oily liquid that is insoluble in water but soluble in benzene, toluene, and other organic solvents .


Synthesis Analysis

The industrial synthesis of 3-chloro-2-methylbiphenyl is reported to be via the cross-coupling of aryl Grignard reagents with haloarenes . This process involves adding metal magnesium and tetrahydrofuran in a reactor, then adding a tetrahydrofuran solution of 2,6-dichlorotoluene dropwise to this solution .


Molecular Structure Analysis

The linear formula of 3-Chloro-2-methylbiphenyl is C6H5C6H3(CH3)Cl . The compound has a refractive index of n20/D 1.601 (lit.) .


Chemical Reactions Analysis

The primary chemical reaction involved in the synthesis of 3-Chloro-2-methylbiphenyl is the cross-coupling of aryl Grignard reagents with haloarenes .


Physical And Chemical Properties Analysis

3-Chloro-2-methylbiphenyl has a density of 1.137 g/mL at 25 °C (lit.) . It has a boiling point of 102-105 °C0.65 mm Hg (lit.) and a melting point estimate of 43°C . The compound has a flash point of >230 °F .

Scientific Research Applications

Oxidation and Transformation in Methanotrophic Bacteria

Methylosinus trichosporium OB3b, expressing soluble methane monooxygenase, can oxidize a range of ortho-substituted biphenyls, including 3-Chloro-2-methylbiphenyl. This process helps to understand the effects of substituents on oxidation rates and product formation in methanotrophic bacteria, offering insights into aryl transformation potential and the prediction of oxidized intermediates formation (Lindner, Adriaens, & Semrau, 2000).

Synthesis and Environmental Applications

A new synthesis process for 3-(Chloromethyl)-2-methyl-1,1′-biphenyl, a key intermediate in producing bifenthrin (a pyrethroid insecticide), has been developed. This process is more environmentally friendly, efficient, and avoids high-toxic and high-risk reagents, showcasing its potential for sustainable and safer industrial applications (Zhang, Cheng, Hu, & Xu, 2019).

Optical and Photophysical Properties

Postfunctionalization of poly(3-hexylthiophene) (P3HT) with various functional groups, including chloro and methyl groups, allows for systematic studies on the electronic and steric effects on the optical and photophysical properties of poly(thiophene)s. This approach significantly impacts the development of materials with tailored optical properties for electronic and photonic applications (Li, Vamvounis, & Holdcroft, 2002).

Asymmetric Reduction in Drug Synthesis

The asymmetric reduction of 2-chloro-3-oxo-ester, a precursor to cardiovascular drug diltiazem, has been significantly improved using a Candida ketoreductase. This eco-friendly and cost-effective method enhances the synthesis process of pharmaceutically relevant compounds, highlighting its importance in drug manufacturing (Chen, Xuan, Chen, Ni, Pan, & Xu, 2021).

Environmental and Analytical Chemistry

In environmental and analytical chemistry, the development of chromatographic methods for detecting substances like 3-Chloro-2-methylbiphenyl in water samples is crucial. Such methods contribute to monitoring and managing pollutants in environmental systems (Baranowska & Wojciechowska, 2012).

properties

IUPAC Name

1-chloro-2-methyl-3-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl/c1-10-12(8-5-9-13(10)14)11-6-3-2-4-7-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNXJARJANRFDKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70404753
Record name 3-Chloro-2-methylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-methylbiphenyl

CAS RN

20261-24-9
Record name 3-Chloro-2-methylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

During a 45 minute period 3-chloro-2-methylaniline (141.6 g, 1.0 mole) was added to a stirred solution of isoamyl nitrite (175.6 g, 1.5 moles) in benzene (842 g, 10.0 moles). The reaction mixture was stirred at room temperature for two hours, heated at reflux for one hour, then cooled to room temperature. Approximately 2 l of n-heptane was added to the reaction mixture. Most of the solvents were distilled from the mixture under reduced pressure, followed by distillation at atmospheric pressure (until a head temperature of 95° was reached). The pot residue was dissolved in 2 l of n-heptane and the solution filtered through 250 g of silica gel. The filtrate was subjected to column chromatography on 250 g of silica gel, elution with n-heptane, to give an oil. The oil was rechromatographed on 250 g of silica gel, elution with n-heptane, to give an oil. The oil was distilled in a Kugelrohr distillation apparatus (90°/0.05 mm) to give 3-chloro-2-methyl-[1,1'-biphenyl] (23.5 g) as an oil.
Quantity
141.6 g
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reactant
Reaction Step One
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175.6 g
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reactant
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842 g
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reactant
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2 L
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solvent
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Synthesis routes and methods II

Procedure details

Under a dry nitrogen atmosphere isoamyl nitrite (37 grams, 0.31 mole) was added to a stirred solution of 3-chloro-2-methylaniline (35 grams, 0.25 mole) in benzene (500 ml). The mixture was heated at reflux for 1.5 hours, then allowed to cool and stirred at 50° for approximately 18 hours. The reaction mixture was cooled to room temperature, then evaporated under reduced pressure to a red residue. The residue was distilled under reduced pressure to give a yellow oil (bp 115°-130°/0.9 mm). The pot residue was washed with chloroform and the distillate dissolved in chloroform. The chloroform fractions were combined, washed with 10% aqueous hydrochloric acid and evaporated to give 3-chloro-2-methyl[1,1'-biphenyl] as a yellow oil.
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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